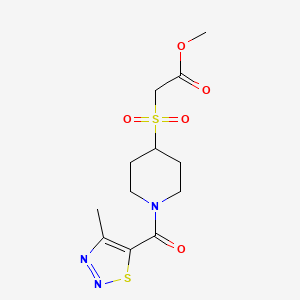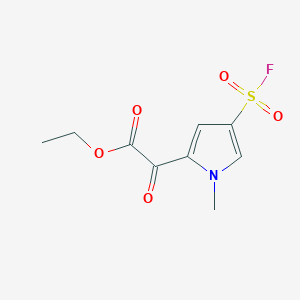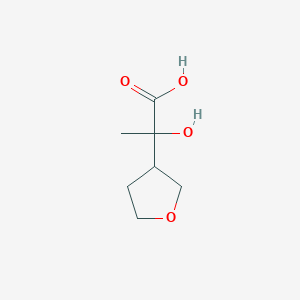
1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine, commonly known as FPTT, is a chemical compound that has gained significant attention in scientific research due to its various applications. FPTT is a triazole derivative and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The compound has been synthesized and characterized structurally, indicating its potential in the field of molecular chemistry. Crystallization from dimethylformamide solvent allowed for single crystal diffraction studies, revealing the planar nature of the molecule with one of the fluorophenyl groups oriented perpendicular to the plane of the rest of the molecule (Kariuki et al., 2021).
Chemical Synthesis and Derivatives
- The compound has been involved in the synthesis of various derivatives, including thiosemicarbazone, alkylidenehydrazinecarbodithioate, and 3-phenylprop-2-en-1-one-1,2,3-triazole derivatives. This highlights its versatility in the synthesis of a wide range of chemical compounds (Abdelriheem et al., 2017).
Antimicrobial Activity
- Novel derivatives synthesized from this compound have shown promising antimicrobial activity. These findings are significant in the search for new antibacterial and antifungal agents (Dengale et al., 2019).
Crystal Structure Analysis
- The compound's crystal structure has been studied, providing insights into its conformation and interactions at the molecular level. This is crucial for understanding its behavior in various applications (El‐Hiti et al., 2019).
Antitumor Activity
- Some derivatives of this compound have been evaluated for their antitumor activity, indicating potential applications in cancer research and therapy (叶姣 et al., 2015).
Computational Studies
- Aminothiazole derivatives, including this compound, have been analyzed using density functional theory (DFT) for optimized geometry, electronic, and spectroscopic properties. This provides a theoretical foundation for its potential applications in various fields (Adeel et al., 2017).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5S/c1-11-2-4-12(5-3-11)15-10-25-18(21-15)16-17(20)24(23-22-16)14-8-6-13(19)7-9-14/h2-10H,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYBOMWDYWBLAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2362163.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2362167.png)
![Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate](/img/no-structure.png)



![Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate](/img/structure/B2362178.png)
![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362179.png)
![2-[2-Oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2362180.png)




